2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate
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Overview
Description
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate is a complex organic compound that features a combination of piperazine, benzothiazole, and benzoate moieties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also shown significant activity against E. coli, P. aeruginosa, B. subtilis, and S. aureus .
Mode of Action
tuberculosis . The inhibitory concentrations of these molecules were compared with standard reference drugs, and the benzothiazole derivatives showed better inhibition potency .
Biochemical Pathways
Benzothiazole derivatives have been found to have significant anti-tubercular activity . This suggests that they may affect the biochemical pathways related to the growth and survival of M. tuberculosis.
Result of Action
tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Piperazine Moiety: The ethylpiperazine group can be introduced via nucleophilic substitution reactions.
Attachment of the Benzoate Group: This step involves esterification or amidation reactions to attach the benzoate group to the benzothiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or benzothiazole rings.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied as a potential ligand for various receptors, including serotonin and dopamine receptors.
Biological Studies: The compound is used in studies to understand its binding affinity and selectivity towards different biological targets.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its complex structure and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylpiperazin-1-yl)-1,3-benzothiazole: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine: Contains a pyrimidine core instead of a benzothiazole core.
Uniqueness
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate is unique due to its combination of piperazine, benzothiazole, and benzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-pyrrolidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S2/c1-2-26-13-15-27(16-14-26)24-25-21-10-7-19(17-22(21)33-24)32-23(29)18-5-8-20(9-6-18)34(30,31)28-11-3-4-12-28/h5-10,17H,2-4,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOWGLWVLQERKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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